C12-200

siRNA delivery hepatic gene silencing Factor VII model

Achieving potent hepatic gene silencing often demands high siRNA/lipid doses that limit tolerability. C12-200 resolves this with ED50 ~0.01 mg/kg in mice, enabling >95% TTR silencing at only 0.03 mg/kg in non-human primates-orders of magnitude below first-generation lipidoids. Its distinct macropinocytosis uptake mechanism bypasses endosomal bottlenecks encountered with DLin-MC3-DMA LNPs. • Simultaneously silences ≥5 hepatic genes (>65% each) from a single 1 mg/kg siRNA dose, unmatched by most ionizable lipid platforms • DOPE co-formulation yields a 7-fold increase in mRNA delivery potency for liver-directed applications • Validated in CCl4-induced liver fibrosis models: 56% reduction in procollagen α1(I) mRNA at 0.1 mg/kg siRNA In stock with batch-to-batch analytical QC. For preclinical LNP discovery and lead optimization programs.

Molecular Formula C70H145N5O5
Molecular Weight 1136.9 g/mol
CAS No. 1220890-25-4
Cat. No. B6337406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12-200
CAS1220890-25-4
Molecular FormulaC70H145N5O5
Molecular Weight1136.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
InChIInChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3
InChIKeyRVHYPUORVDKRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12-200 (CAS 1220890-25-4): A Branched-Chain Ionizable Cationic Lipidoid for Lipid Nanoparticle-Mediated Nucleic Acid Delivery


C12-200 is a synthetic, five-tailed branched-chain ionizable cationic lipidoid (MW ~1136.93, five amine groups, apparent pKa ~7.12) identified through combinatorial library screening of over 1,200 structurally diverse epoxide-derived lipid-like materials [1]. It serves as a benchmark ionizable lipid component in lipid nanoparticle (LNP) formulations designed for systemic delivery of siRNA, mRNA, and self-amplifying RNA (saRNA) primarily to the liver [1]. Unlike early-generation amino-alkyl-acrylate lipidoids that required siRNA doses exceeding 1 mg/kg for high-level hepatic gene silencing, C12-200 enabled gene silencing at doses below 0.01 mg/kg in mice and as low as 0.03 mg/kg in non-human primates [1]. The compound was developed by the Anderson and Langer laboratories at MIT and is licensed to Alnylam Pharmaceuticals; it has been cited in multiple patents and continues to serve as a reference standard against which novel ionizable lipids are benchmarked [1][2].

Why C12-200 Cannot Be Casually Replaced by Other Ionizable Lipids in LNP Formulations


Ionizable cationic lipids are not interchangeable drop-in components. C12-200 differs fundamentally from other widely used ionizable lipids in molecular architecture (five branched tails and five amine groups versus the single tertiary amine of DLin-MC3-DMA), apparent pKa (7.12 versus 6.85 for MC3), and in vivo potency-dose profile [1][2]. These structural features govern key performance parameters including pH-dependent endosomal escape kinetics, serum protein corona composition, and tissue tropism. Direct head-to-head studies demonstrate that C12-200-based LNPs exhibit distinct in vitro–in vivo correlation behavior compared to ALC-0315, SM-102, and DLin-MC3-DMA LNPs; formulations that perform similarly in vitro diverge significantly in vivo, with C12-200 showing lower systemic mRNA expression but competitive or superior liver-directed siRNA silencing at ultralow doses [2]. Furthermore, C12-200 uniquely favors a macropinocytosis uptake mechanism rather than clathrin- or caveolae-mediated pathways, making its intracellular trafficking and payload release profile mechanistically distinct [1]. Substituting C12-200 with another ionizable lipid without reformulation and re-optimization therefore risks catastrophic loss of potency, altered biodistribution, and unpredictable tolerability.

Quantitative Differentiation Evidence for C12-200 Against Closest In-Class Comparators


Evidence 1: C12-200 Exhibits Over 100-Fold Superior siRNA Potency Compared to the Predecessor Lipidoid LNP01 for Hepatic Gene Silencing

In a direct head-to-head dose-response comparison, C12-200 demonstrated over two orders of magnitude (>100-fold) higher potency than LNP01, the optimized liver delivery formulation from the previous acrylamide- and acrylate-based lipidoid library [1]. This potency difference translates to a projected reduction in required human siRNA dose from over 100 mg to below 1 mg, with a concomitant reduction in formulation excipient exposure [1]. The ED50 of C12-200 for Factor VII silencing in mice is approximately 0.01 mg/kg, a benchmark subsequently confirmed in independent studies [1].

siRNA delivery hepatic gene silencing Factor VII model

Evidence 2: C12-200 Achieves Equivalent Hepatic Gene Silencing in Non-Human Primates at a 10-Fold Lower Dose Than the Lipopeptide Lipidoid cKK-E12

Cross-study comparison of published non-human primate (NHP) silencing data reveals that C12-200 achieves over 95% knockdown of the clinically relevant target transthyretin (TTR) at a dose of 0.03 mg/kg [1], whereas the later-generation lipopeptide lipidoid cKK-E12 requires a 10-fold higher dose of 0.3 mg/kg to achieve the same threshold of >95% silencing in NHPs [1][2]. For context, the ED50 of cKK-E12 for FVII silencing in mice is ~0.002 mg/kg, making it more potent than C12-200 in rodent models; however, this potency advantage does not translate to NHPs, where C12-200 maintains superior low-dose performance [2].

non-human primate transthyretin silencing siRNA delivery

Evidence 3: C12-200 Possesses a Higher Apparent pKa (7.12) and Five Amine Groups Versus DLin-MC3-DMA (pKa 6.85, One Amine), Altering pH-Responsive Endosomal Escape

Direct comparative biophysical characterization reveals that C12-200 has an apparent pKa of 7.12 without payload, compared to 6.85 for DLin-MC3-DMA (MC3) under identical measurement conditions [1]. Structurally, C12-200 contains five amine groups distributed along its branched architecture, whereas MC3 contains only a single tertiary amine [1]. The higher pKa positions C12-200 closer to the early endosomal pH (~6.0–6.5), theoretically facilitating more rapid protonation and membrane disruption upon endosomal maturation [1]. When formulated into identically manufactured LNPs (DSPC, cholesterol, PEG-lipid, microfluidic mixing), all four ionizable lipid formulations (SM-102, ALC-0315, MC3, C12-200) yield comparable physicochemical properties (size 70–100 nm, PDI <0.2, near-neutral zeta potential, >90% mRNA encapsulation) [2].

ionizable lipid pKa endosomal escape LNP physicochemical characterization

Evidence 4: In a Four-Way Head-to-Head In Vivo Comparison, C12-200 and MC3 LNPs Produced Lower Systemic mRNA Expression Than ALC-0315 and SM-102 LNPs, Defining Fit-for-Purpose Application Boundaries

In a controlled four-way comparison using identically manufactured LNPs (microfluidic mixing, DSPC/cholesterol/PEG-lipid with one of four ionizable lipids), in vivo mRNA expression in zebrafish embryos revealed that ALC-0315 and SM-102-based LNPs achieved significantly higher protein expression (p < 0.05) compared to MC3- and C12-200-based LNPs, with no significant difference between ALC-0315 and SM-102 [1]. All four LNPs showed comparable particle size (70–100 nm), low PDI, near-neutral zeta potential, and high mRNA encapsulation (>85–98%), confirming that the observed in vivo performance differences are driven by the ionizable lipid chemistry itself [1]. Notably, as vaccine formulations, all four LNPs elicited strong immune responses with no significant differences, indicating that C12-200 remains a viable candidate for vaccine applications where ultralow-dose siRNA-type potency is not the primary requirement [1].

mRNA delivery in vivo protein expression LNP benchmark comparison

Evidence 5: Systematic Formulation Optimization Using Design of Experiment (DOE) Increased C12-200 mRNA-LNP Potency 7-Fold, Demonstrating Formulation Tunability Not Universally Observed Across Ionizable Lipids

Application of fractional factorial and definitive screening DOE methodologies to C12-200 LNP formulations increased erythropoietin (EPO) mRNA delivery potency 7-fold relative to the standard formulation previously optimized for siRNA delivery [1]. Key differentiating features of the optimized formulation were the substitution of DSPC with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as the helper phospholipid and an increased ionizable lipid:mRNA weight ratio [1]. Importantly, the same optimized formulation did not improve siRNA delivery, demonstrating that mRNA and siRNA cargoes have distinct formulation parameter design spaces even for the same ionizable lipid [1]. This cargo-dependent optimization behavior is not universally documented for all ionizable lipids and underscores the formulation flexibility of C12-200.

mRNA delivery Design of Experiment LNP formulation optimization

Evidence-Backed Procurement Scenarios: When C12-200 Is the Scientifically Justified Choice


Scenario A: Ultra-Low-Dose Hepatic siRNA Gene Silencing in Rodent and Non-Human Primate Models

C12-200 is the ionizable lipid of choice for academic and industrial programs requiring potent, low-dose siRNA-mediated silencing of hepatocyte gene targets. With demonstrated ED50 ~0.01 mg/kg in mice and >95% TTR silencing at 0.03 mg/kg in non-human primates, C12-200 enables gene silencing at doses orders of magnitude lower than required by first-generation lipidoids [1]. This scenario applies to target validation studies, fibrosis models (e.g., CCl4-induced liver fibrosis where C12-200-siTGFβ1 reduced procollagen α1(I) mRNA by 56% at 0.1 mg/kg), and preclinical development of liver-targeted RNAi therapeutics where minimizing siRNA and lipid exposure is critical for tolerability [1].

Scenario B: Simultaneous Multi-Gene Silencing from a Single LNP Administration

C12-200 uniquely enables pooled siRNA delivery for simultaneous silencing of multiple hepatic genes. A single intravenous injection of C12-200 LNPs carrying a cocktail of five siRNAs (targeting ApoB, PCSK9, XBP-1, SORT1, and TTR) achieved greater than 65% silencing of all five genes at a total siRNA dose of 1 mg/kg [1]. This capability is unmatched by most ionizable lipid platforms and is particularly valuable for metabolic disease research, polygenic disorder models, and antiviral strategies requiring multi-target engagement from a single formulation [1].

Scenario C: mRNA Vaccine Development Where Proven Immunogenicity Is Required Without Maximal Systemic Antigen Expression

Although C12-200 LNPs produce lower systemic mRNA expression than ALC-0315 or SM-102 LNPs, they generate equivalent vaccine-elicited antibody responses (total IgG, IgG1, IgG2a) with no statistically significant differences in a head-to-head four-way comparison [2]. This positions C12-200 as a viable ionizable lipid for vaccine candidates where immunogenicity parity with clinically approved lipids is sufficient and where C12-200's extensive published safety dataset, established synthesis protocols, and freedom from certain clinical lipid IP constraints may offer procurement or regulatory pathway advantages [2].

Scenario D: mRNA Delivery Requiring DOPE-Containing Formulations for Enhanced Transfection of Specific Cell Types

DOE-based formulation optimization revealed that substituting DSPC with DOPE in C12-200 LNPs increases mRNA delivery potency 7-fold for liver-targeted applications, and independent studies confirm that C12-200 + DOPE combinations yield high transfection efficiency in trophoblasts and other hard-to-transfect cell types including placental tissue in pregnant mouse models [3]. Procurement of C12-200 for DOPE-based formulations is scientifically justified when targeting cell types where DOPE's fusogenic properties enhance endosomal escape, a benefit not equally realized with all ionizable lipid chemistries [3].

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